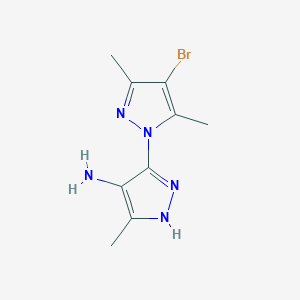![molecular formula C18H21Cl2NO2 B1385322 N-[4-(2,4-Dichlorophenoxy)butyl]-N-(4-methoxybenzyl)amine CAS No. 1040686-30-3](/img/structure/B1385322.png)
N-[4-(2,4-Dichlorophenoxy)butyl]-N-(4-methoxybenzyl)amine
Descripción general
Descripción
“N-[4-(2,4-Dichlorophenoxy)butyl]-N-(4-methoxybenzyl)amine” is a chemical compound with the molecular formula C18H21Cl2NO2 and a molecular weight of 354.27 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of “this compound” is defined by its molecular formula, C18H21Cl2NO2 . The molecule contains 18 carbon atoms, 21 hydrogen atoms, 2 chlorine atoms, 1 nitrogen atom, and 2 oxygen atoms .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 354.27 and a molecular formula of C18H21Cl2NO2 .Aplicaciones Científicas De Investigación
Synthesis Methodologies
An efficient one-pot two-step synthesis methodology was reported for similar compounds like 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine, emphasizing solvent-free condensation and reduction reactions. This method is notable for its operational ease and time efficiency (Becerra, Rojas, & Castillo, 2021).
Another synthesis approach involving N-(4-Methoxybenzyl)-3-phenylpropylamine demonstrates the use of sulfur compounds and amides in N-sulfonation and nitrogen protection. This showcases a method for synthesizing secondary amines from primary amines (Kurosawa, Kan, & Fukuyama, 2003).
Structural and Chemical Analysis
Research on compounds like 2-{5-Chloro-2-[(4-methoxybenzyl)amino]phenyl}-4-cyclopropyl-1,1,1-trifluorobut-3-yn-2-ol provides insights into the structural properties of related compounds. It highlights the importance of intramolecular and intermolecular hydrogen bonding in stabilizing the molecular structure (Butcher, Jasinski, Mayekar, Yathirajan, & Narayana, 2007).
A study on the analytical characterization of new ortho-methoxybenzylated amphetamine-type designer drugs offers insights into the use of mass spectrometric, infrared spectroscopic, and nuclear magnetic resonance spectroscopic data for analyzing similar compounds (Westphal, Girreser, & Waldmüller, 2016).
Chemical Reactions and Properties
The use of the 4-methoxybenzyl (MPM) protecting group in the deprotection of hydroxy functions offers a glimpse into the chemical properties and reactions of similar compounds. This study demonstrates selective deprotection of MPM groups under neutral conditions, highlighting their reactivity (Horita, Yoshioka, Tanaka, Oikawa, & Yonemitsu, 1986).
The oxidative deblocking of the 4-methoxybenzyl thioether protecting group in the synthesis of poly-cystinyl peptides reveals another application of related compounds in peptide synthesis. This study underscores the stability of various protecting groups under different chemical conditions (Platen & Steckhan, 1984).
Propiedades
IUPAC Name |
4-(2,4-dichlorophenoxy)-N-[(4-methoxyphenyl)methyl]butan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21Cl2NO2/c1-22-16-7-4-14(5-8-16)13-21-10-2-3-11-23-18-9-6-15(19)12-17(18)20/h4-9,12,21H,2-3,10-11,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSDJXGKDJKZAIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNCCCCOC2=C(C=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,4-Dichloro-N-[2-(4-chloro-3-methylphenoxy)-ethyl]aniline](/img/structure/B1385239.png)

![2,5-Dimethyl-N-[3-(phenethyloxy)benzyl]aniline](/img/structure/B1385241.png)


![5-(Aminomethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1385249.png)

![2-Isopropoxy-N-[2-(2-methoxyethoxy)benzyl]aniline](/img/structure/B1385256.png)


![N-{2-[2,4-DI(Tert-butyl)phenoxy]ethyl}-4-fluoroaniline](/img/structure/B1385259.png)
![N-(4-Methoxyphenyl)-N-[2-(pentyloxy)benzyl]amine](/img/structure/B1385260.png)


